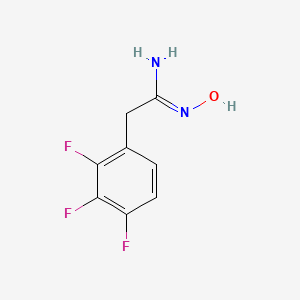
N-(3-chlorophenyl)-2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including the condensation of appropriate starting materials. Detailed synthetic pathways and reaction conditions are documented in scientific literature . Researchers have optimized these methods to achieve high yields and purity.
Scientific Research Applications
Anticancer Activity
Sulfonamide derivatives, including those incorporating quinoline motifs, have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. For instance, a study by Ghorab et al. (2015) explored the synthesis of sulfonamide derivatives with different moieties, including quinoline, and evaluated their in vitro anticancer activity. Compound 17, within their series, exhibited potent activity against breast cancer cell lines, suggesting the potential of these compounds in cancer research Ghorab et al., 2015.
Antimicrobial Agents
Quinoline derivatives have also been synthesized for their potential as antimicrobial agents. Desai et al. (2007) synthesized new quinazolines that demonstrated antimicrobial activity against various bacterial and fungal strains, highlighting the application of quinoline structures in developing new antimicrobial compounds Desai et al., 2007.
Structural Studies and Material Science
Structural aspects of quinoline-based amides have been explored for their unique properties and applications in material science. Karmakar et al. (2007) studied the structural aspects of amide-containing isoquinoline derivatives, revealing their potential in forming inclusion compounds and exhibiting fluorescence, which could have implications in material science and sensor development Karmakar et al., 2007.
Fluorination Techniques
The fluorination of quinoline derivatives represents a key area of interest due to the biological activity enhancement associated with fluorinated compounds. Kidwai et al. (1999) discussed the fluorination of 2-chloro-3-formylquinolines, a study relevant to the synthesis and modification of quinoline-based compounds for improved properties Kidwai et al., 1999.
Neuroprotective and Antiviral Effects
The neuroprotective and antiviral effects of quinoline derivatives have been investigated, with specific derivatives showing promise in treating conditions like Japanese encephalitis. Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative that exhibited significant antiviral and antiapoptotic effects in vitro, suggesting potential therapeutic applications Ghosh et al., 2008.
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(4-ethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClFN2O4S/c1-2-16-6-9-20(10-7-16)34(32,33)23-14-29(22-11-8-18(27)13-21(22)25(23)31)15-24(30)28-19-5-3-4-17(26)12-19/h3-14H,2,15H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZNOLBRFAYGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2915276.png)
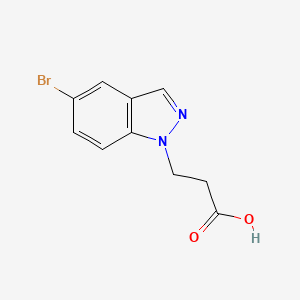
![Tert-butyl 2-[(prop-2-enoylamino)methyl]-2-(trifluoromethyl)pyrrolidine-1-carboxylate](/img/structure/B2915280.png)
![1-(3,5-dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2915281.png)

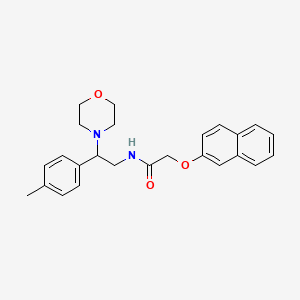
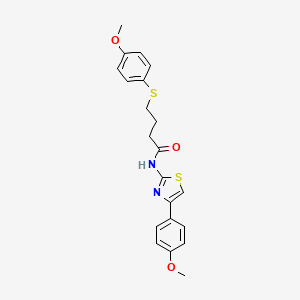
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-benzoylbenzamide](/img/structure/B2915290.png)
![2-cyano-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B2915291.png)
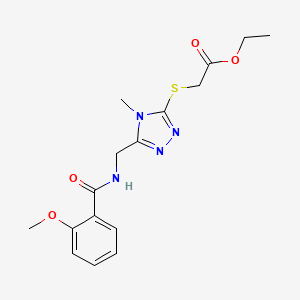
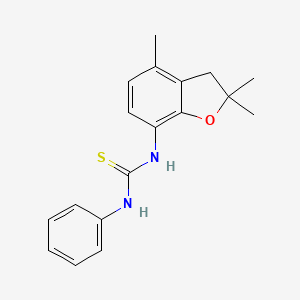
![(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B2915294.png)
